7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine
CAS No.: 477861-93-1
Cat. No.: VC4641393
Molecular Formula: C15H11ClFN3
Molecular Weight: 287.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477861-93-1 |
|---|---|
| Molecular Formula | C15H11ClFN3 |
| Molecular Weight | 287.72 |
| IUPAC Name | 7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine |
| Standard InChI | InChI=1S/C15H11ClFN3/c16-11-3-6-13-14(7-11)19-9-20-15(13)18-8-10-1-4-12(17)5-2-10/h1-7,9H,8H2,(H,18,19,20) |
| Standard InChI Key | FCWJFTUGQBCNPV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl)F |
Introduction
Molecular Characterization
7-Chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine is a synthetic quinazoline derivative with the molecular formula C₁₅H₁₁ClFN₃ and a molecular weight of 287.72 g/mol. Its IUPAC name reflects a quinazoline core substituted with a chlorine atom at position 7, a 4-fluorobenzyl group at position 4, and an amine group at position 4. The structure combines aromatic and heterocyclic features, enabling interactions with biological targets such as tyrosine kinases .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁ClFN₃ | |
| Molecular Weight | 287.72 g/mol | |
| CAS Number | 477861-93-1 | |
| Key Functional Groups | Chlorine (C7), 4-fluorobenzyl (C4), amine (C4) |
Synthesis and Chemical Modifications
The synthesis of 7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine typically involves nucleophilic aromatic substitution or alkylation reactions. Below is a generalized synthesis pathway based on analogous quinazoline derivatives :
Core Synthesis
-
Quinazoline Formation:
-
Functionalization at Position 4:
Key Reactions
Biological Activity and Mechanism of Action
Tyrosine Kinase Inhibition
The compound exhibits EGFR (epidermal growth factor receptor) inhibition, a hallmark of quinazoline derivatives . Key interactions include:
-
Hydrogen Bonding: The quinazoline N1 and N3 atoms form hydrogen bonds with Met793 and Thr766/Thr830 in EGFR’s ATP-binding pocket .
-
Hydrophobic Interactions: The 4-fluorobenzyl group interacts with the hydrophobic region of the kinase, enhancing binding affinity .
-
Halogen Effects: The chlorine at C7 and fluorine in the benzyl group contribute to electronic modulation, stabilizing interactions with aromatic residues .
Anticancer Efficacy
While direct data for this compound is limited, structurally related quinazolines (e.g., gefitinib, erlotinib) show:
-
IC₅₀ Values: Subnanomolar to low micromolar activity against EGFR-mutant non-small cell lung cancer (NSCLC) cell lines .
-
Selectivity: Reduced cytotoxicity against non-cancerous cells (e.g., HepG2) .
Case Studies and Structural Analogues
Comparative Analysis with Known EGFR Inhibitors
| Compound | EGFR IC₅₀ (nM) | Key Structural Features | Source |
|---|---|---|---|
| Gefitinib | 23 | 3-chloro-4-fluoroanilino quinazoline | |
| Erlotinib | 2 | Ethynyl group at C6, 4-anilino | |
| Current Compound | Hypothetical | 7-Cl, 4-(4-F-benzyl) |
Molecular Docking Insights
Docking studies on analogous quinazolines reveal:
-
Binding Mode: The quinazoline core aligns with the hinge region of EGFR, forming π-π interactions with Tyr845 and Phe832 .
-
Resistance Overcoming: Substitutions at C6/C7 (e.g., methoxy, ethoxy) may reduce affinity for T790M/L858R mutants .
Challenges and Future Directions
Synthetic Challenges
-
Regioselectivity: Competing substitutions at C2/C4 positions require precise control of reaction conditions .
-
Scalability: Industrial synthesis may employ continuous flow reactors to optimize yields.
Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume